

Thermodynamic properties of 1,2-diiodoethene isomers.

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Compound of Interest

Compound Name: 1,2-Diiodoethene

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An In-depth Technical Guide to the Thermodynamic Properties of **1,2-Diiodoethene** Isomers

Introduction

1,2-Diiodoethene ($C_2H_2I_2$) is an organoiodine compound that exists as two geometric isomers: **cis-(Z)-1,2-diiodoethene** and **trans-(E)-1,2-diiodoethene**.^[1] This isomerism arises from the restricted rotation around the carbon-carbon double bond, leading to distinct spatial arrangements of the iodine atoms.^[1] The differing geometries of these isomers result in different physical and chemical properties, including their thermodynamic stability.^[1] Understanding these thermodynamic properties is crucial for researchers, scientists, and drug development professionals in fields such as stereochemistry, reaction kinetics, and materials science. This guide provides a comprehensive overview of the thermodynamic properties of **1,2-diiodoethene** isomers, detailing quantitative data, experimental protocols, and computational approaches.

Thermodynamic Stability of 1,2-Diiodoethene Isomers

In general, for disubstituted ethylenes, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain between the substituent groups.^[1] In the case of **cis-1,2-diiodoethene**, the two large iodine atoms are positioned on the same side of the double bond, leading to significant steric repulsion.^[1] The trans isomer avoids this unfavorable

interaction by having the iodine atoms on opposite sides, resulting in a lower overall energy state.^[1]

While a "cis effect," where the cis isomer is more stable, is observed for some 1,2-dihaloethenes (like those with fluorine), this is not the case for **1,2-diiodoethene**.^{[1][2]} For **1,2-diiodoethene**, the trans isomer is the more stable form.^{[1][2]} The energy difference between the two isomers is approximately 2 kcal/mol.^{[3][4]}

Quantitative Thermodynamic Data

The thermodynamic properties of the **1,2-diiodoethene** isomers have been investigated through experimental and computational methods. A summary of the key thermodynamic data is presented below.

Thermodynamic Parameter	trans-(E)-1,2-diiodoethene	cis-(Z)-1,2-diiodoethene	Notes
Standard Enthalpy of Formation (Gas Phase, 298.15 K)	207.72 ± 0.35 kJ/mol	207.46 ± 0.45 kJ/mol	Data from Active Thermochemical Tables. ^[3]
Relative Stability	More Stable	Less Stable by ~2 kcal/mol (~8.4 kJ/mol)	The trans isomer is energetically favored. ^{[2][3][4]}
Gibbs Free Energy of Isomerization ($\Delta G^\circ_{\text{iso}}$) at 548 K for cis → trans	-0.58 ± 0.07 kcal/mol ^{[5][6][7][8]}		

Experimental Protocols

A common experimental method to determine the relative thermodynamic stability of the **1,2-diiodoethene** isomers is through iodine-catalyzed equilibration.^[3]

Iodine-Catalyzed Isomerization Equilibrium

This method involves establishing a thermodynamic equilibrium between the cis and trans isomers and then quantifying their relative concentrations to determine the equilibrium constant (K_{eq}) and the Gibbs free energy of isomerization (ΔG°_{iso}).^[3]

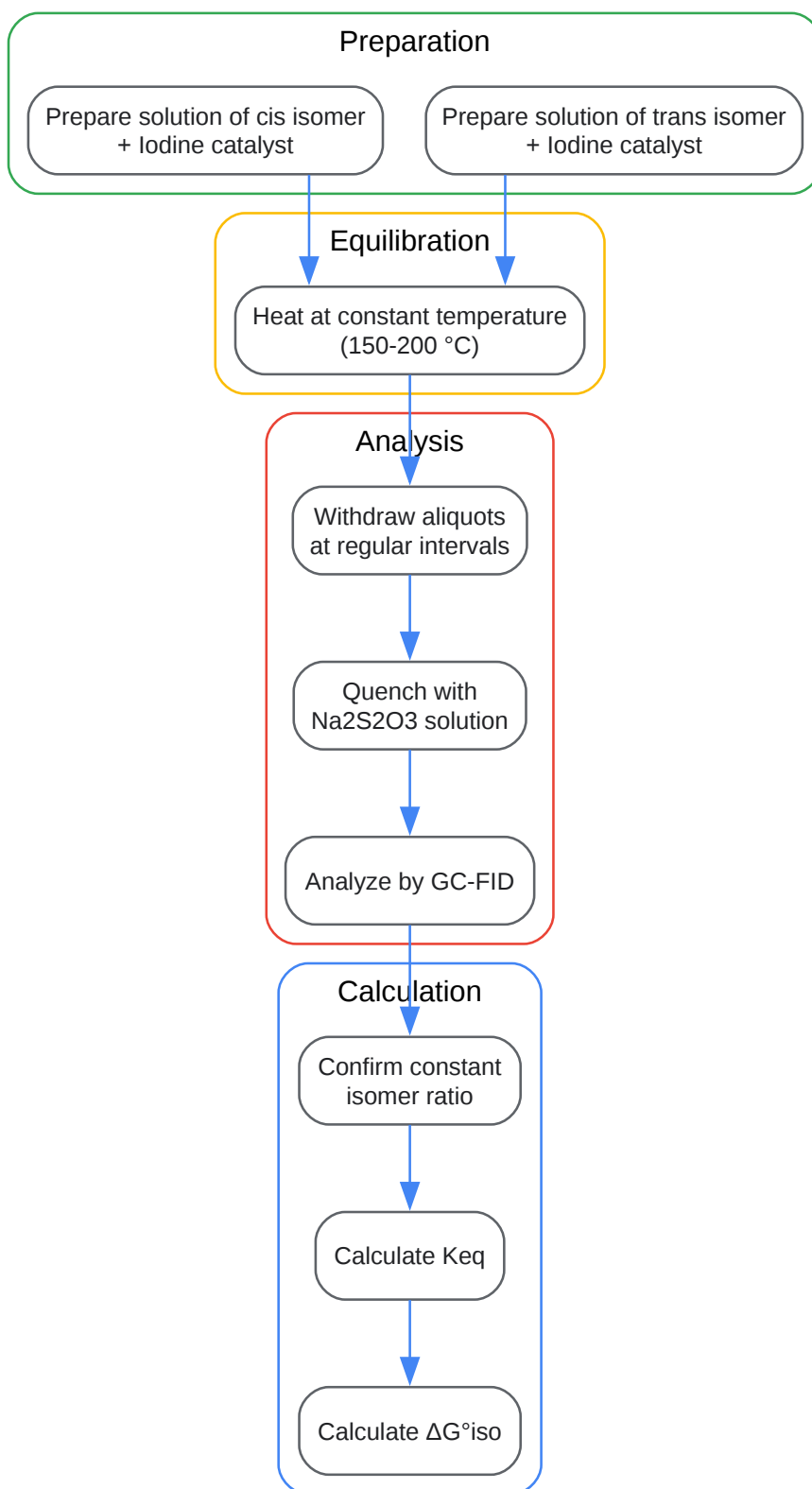
Materials and Instrumentation:

- Pure samples of cis- and trans-**1,2-diiodoethene**
- Inert solvent (e.g., a high-boiling hydrocarbon)
- Iodine (catalyst)
- Sodium thiosulfate solution (quenching agent)
- Gas chromatograph with a flame ionization detector (GC-FID)
- Thermostatted reaction vessels

Procedure:

- **Preparation of Reaction Mixtures:** Solutions of a known concentration of each pure isomer are prepared in the inert solvent. A catalytic amount of iodine is added to each solution. Running parallel experiments starting with each isomer helps to confirm that equilibrium is reached from both directions.^[3]
- **Equilibration:** The reaction vessels are placed in a thermostat at a constant, elevated temperature (e.g., 150-200 °C). The iodine facilitates isomerization by forming a radical intermediate, which allows for rotation around the carbon-carbon bond.^[3]
- **Sampling and Analysis:** Aliquots are withdrawn from the reaction vessels at regular intervals. The reaction in the aliquot is immediately quenched by mixing with a sodium thiosulfate solution to remove the iodine catalyst. The quenched sample is then analyzed by GC-FID to determine the relative concentrations of the cis and trans isomers.^[3]
- **Equilibrium Confirmation:** Sampling and analysis are continued until the ratio of the two isomers remains constant over several time points, indicating that thermodynamic equilibrium has been reached.^[3]

- Calculation of Equilibrium Constant (K_{eq}): The equilibrium constant is calculated from the concentrations of the isomers at equilibrium: $K_{eq} = \frac{[[\text{trans-1,2-diiodoethene}]]}{[[\text{cis-1,2-diiodoethene}]]}$.^[3]
- Calculation of Gibbs Free Energy of Isomerization (ΔG°_{iso}): The standard Gibbs free energy of isomerization is calculated using the equation: $\Delta G^{\circ}_{iso} = -RT \ln(K_{eq})$, where R is the gas constant and T is the absolute temperature in Kelvin.^[3]



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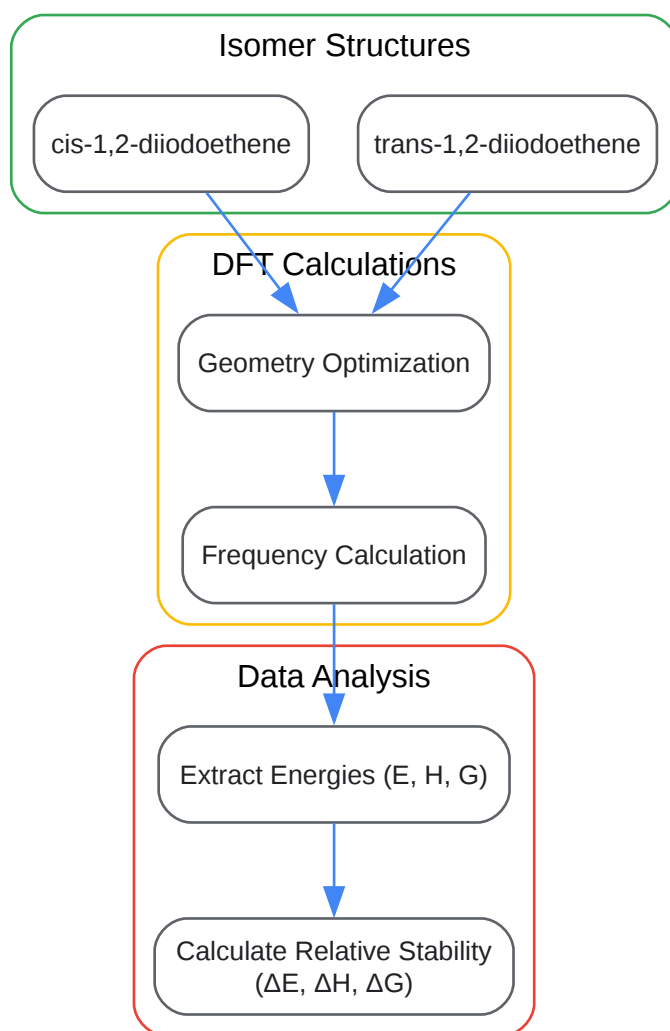
Workflow for experimental determination of isomerization equilibrium.

Computational Chemistry Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the thermodynamic properties of **1,2-diiodoethene** isomers.^[2]^[3]

Methodology:

- **Geometry Optimization:** The molecular geometries of both the cis and trans isomers are optimized to find their lowest energy structures.^[3]
- **Frequency Calculation:** Vibrational frequency calculations are performed on the optimized geometries. This step is crucial to confirm that the structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.^[3]
- **Energy Extraction:** The total electronic energy, enthalpy, and Gibbs free energy for each isomer are extracted from the output of the frequency calculations.^[3]
- **Calculation of Relative Stability:** The difference in the calculated energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the two isomers provides their relative thermodynamic stabilities. For example, $\Delta G^{\circ}_{\text{iso}} = G^{\circ}(\text{trans}) - G^{\circ}(\text{cis})$.^[3]

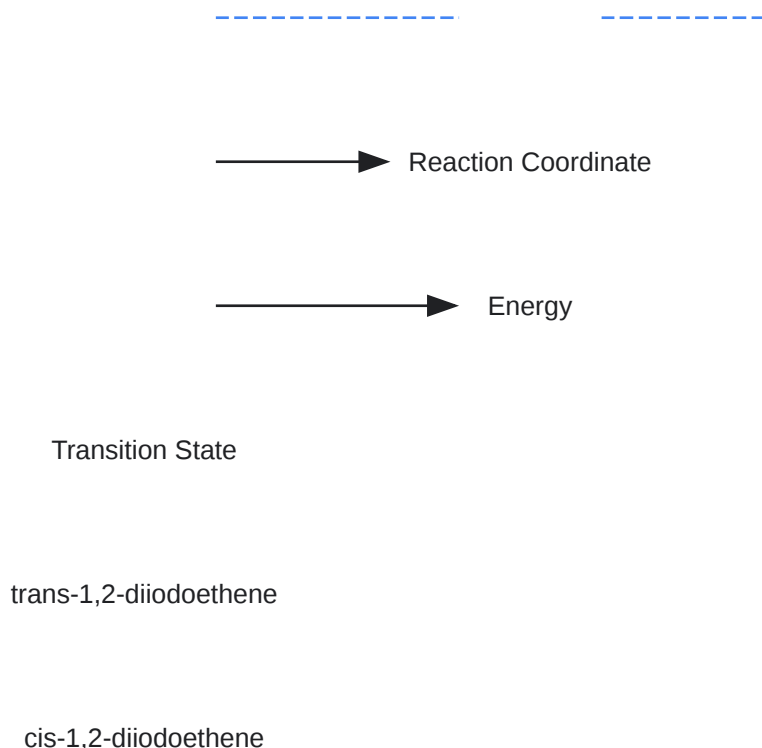


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Workflow for computational determination of isomer stability.

Isomer Interconversion

The cis and trans isomers of **1,2-diiodoethene** can be interconverted by providing sufficient energy, typically in the form of heat or light.[1] This process involves the temporary breaking of the pi (π) bond, allowing for rotation around the sigma (σ) bond. The π bond then reforms, resulting in the other isomer.[1] The interconversion proceeds through a high-energy transition state.[2]



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Energy profile for cis-trans isomerization.

Conclusion

The thermodynamic properties of **1,2-diiodoethene** isomers are governed by steric effects, with the trans isomer being more stable than the cis isomer by approximately 2 kcal/mol.[3][4] This stability difference can be quantified through experimental techniques like iodine-catalyzed equilibration and corroborated by computational methods such as Density Functional Theory.[3] A thorough understanding of these thermodynamic principles is essential for predicting the behavior of these isomers in various chemical systems and for their application in scientific research and development.

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